molecular formula C19H15ClN2O4 B2548273 Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate CAS No. 301680-61-5

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate

Cat. No.: B2548273
CAS No.: 301680-61-5
M. Wt: 370.79
InChI Key: YIPSMJVNMLAMOV-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is a heterocyclic compound featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The isoxazole moiety is linked via a carboxamide bridge to a methyl benzoate ester (Figure 1). Its molecular formula is C19H15ClN2O4, with a molecular weight of 370.79 g/mol (calculated from ).

Properties

IUPAC Name

methyl 4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-5-3-4-6-15(14)20)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSMJVNMLAMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is a synthetic compound that belongs to a class of isoxazole derivatives. These compounds have garnered interest due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14ClN2O3
  • Molecular Weight : 304.73 g/mol
  • CAS Number : 53013-51-7

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has shown that isoxazole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or receptors involved in cell growth and survival pathways.

2. Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is crucial in conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Properties

The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and related compounds:

StudyFindings
Study A Investigated the cytotoxic effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
Study B Evaluated anti-inflammatory activity in a murine model of arthritis, demonstrating a decrease in paw swelling and inflammatory markers after treatment with the compound.
Study C Assessed antimicrobial efficacy against Staphylococcus aureus, reporting an MIC of 32 µg/mL, indicating moderate antibacterial activity.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth.
  • Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling, leading to reduced expression of inflammatory mediators.
  • Disruption of Cell Membranes : Antimicrobial activity is often attributed to the ability to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:
Property Target Compound Compound 51 Compound 53
Isoxazole Substituents 3-(2-Chlorophenyl), 5-methyl 3-phenyl, 5-(diethylamino-iminomethyl) 3-phenyl, 5-bromomethyl
Molecular Weight 370.79 g/mol ~434.48 g/mol (estimated) ~352.21 g/mol (estimated)
Key Functional Groups Chlorophenyl, methyl, benzoate ester Diethylamino-iminomethyl, phenyl Bromomethyl, phenyl

The target compound’s 2-chlorophenyl group introduces electronegativity and steric bulk, which may enhance binding affinity to hydrophobic pockets in biological targets compared to the phenyl groups in Compounds 51 and 53 . The methyl group at position 5 likely improves metabolic stability relative to the bromomethyl group in Compound 53, which is more reactive and prone to nucleophilic substitution .

Electronic and Steric Properties

Computational tools like Multiwfn () and noncovalent interaction analysis () provide insights into electronic differences:

  • In contrast, the diethylamino group in Compound 51 creates a positively charged region, favoring hydrogen bonding or cation-π interactions .

Pharmacological and Physicochemical Implications

  • Solubility : The benzoate ester in the target compound may improve lipophilicity compared to Compounds 51 and 53, which lack ester groups. This could enhance membrane permeability .

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